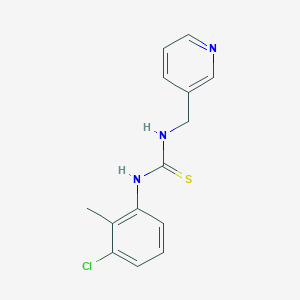

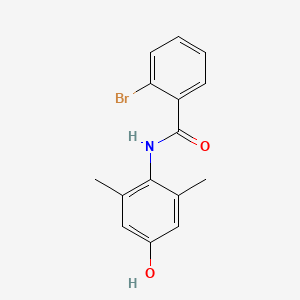

N-(3-chloro-2-methylphenyl)-N'-(3-pyridinylmethyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For N-(3-chloro-2-methylphenyl)-N'-(3-pyridinylmethyl)thiourea, this would likely involve the reaction of 3-chloro-2-methylphenyl isothiocyanate with 3-pyridinylmethylamine. A study by Abosadiya et al. (2015) on similar thiourea derivatives shows the synthesis by refluxing a mixture of equimolar amounts of an isothiocyanate with an amine, indicating a possible method for synthesizing the compound (Abosadiya et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be characterized using spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. The study by Abosadiya et al. (2015) utilized these techniques to elucidate the structure of thiourea isomers, providing insights into how the molecular structure of N-(3-chloro-2-methylphenyl)-N'-(3-pyridinylmethyl)thiourea could be analyzed (Abosadiya et al., 2015).

Chemical Reactions and Properties

Thioureas can undergo various chemical reactions, including isomerization, as indicated by the study on thiourea derivatives by Abosadiya et al. (2015). These reactions can significantly affect their spectroscopic data and properties, which is crucial for understanding the chemical behavior of N-(3-chloro-2-methylphenyl)-N'-(3-pyridinylmethyl)thiourea (Abosadiya et al., 2015).

Wissenschaftliche Forschungsanwendungen

Molecular Docking and DNA Binding

Thiourea derivatives have been synthesized and analyzed for their ability to interact with DNA, as well as their potential cytotoxic nature. For instance, a thiourea compound demonstrated the capability to dock with B-DNA, indicating a significant binding energy. This interaction was further explored through DNA binding constant measurements, revealing strong binding affinities, which suggest a potential for therapeutic applications in targeting DNA or cancer research (Mushtaque et al., 2016).

Cytotoxicity and Antitumor Activities

Various thiourea derivatives have been evaluated for their cytotoxic effects on different cancer cell lines. Studies have shown that these compounds exhibit selective cytotoxicity, making them candidates for anticancer drug development. For example, a novel thiourea derivative showed notable anticancer and antioxidant activities, suggesting their potential as chemotherapeutic agents (Yeşilkaynak et al., 2017).

DFT and Quantum Chemical Analyses

Thiourea derivatives have been extensively studied using DFT to understand their electronic structure, stability, and reactivity. These studies provide insights into the physical and chemical properties of thiourea compounds, which are crucial for designing molecules with desired biological activities. Computational analyses have helped in predicting the behavior of these molecules in biological systems and their interactions with other molecules (Mushtaque et al., 2017).

Green Synthesis and Environmental Applications

Research has also focused on the green synthesis of thiourea derivatives, emphasizing environmentally friendly methods. These approaches aim to reduce the use of toxic chemicals and energy consumption, showcasing the versatility of thiourea compounds beyond pharmaceutical applications. An example is the green synthesis of symmetrical N, N'-disubstituted thiourea derivatives using solar energy, presenting a sustainable approach to chemical synthesis (Kumavat et al., 2013).

Antibacterial Activities

Thiourea derivatives have been investigated for their antibacterial properties, showing effectiveness against various bacterial strains. This suggests their potential use in developing new antimicrobial agents, contributing to the fight against drug-resistant bacteria. The structure-activity relationship studies of these compounds provide valuable insights for designing more potent and selective antibacterial agents (Kalhor et al., 2014).

Eigenschaften

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3S/c1-10-12(15)5-2-6-13(10)18-14(19)17-9-11-4-3-7-16-8-11/h2-8H,9H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYTXMQXUSVNGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=S)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)

![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)

![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)

![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5570609.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570637.png)

![1-[3-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5570641.png)